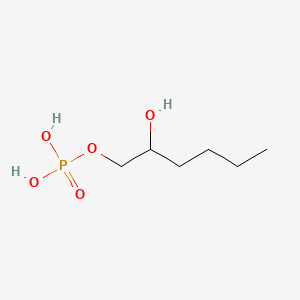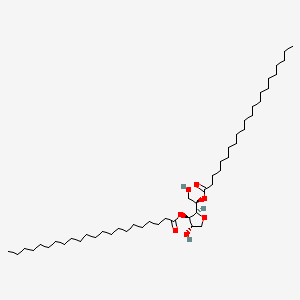
Sorbitan, didocosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Sorbitan, didocosanoate can be synthesized through the esterification of sorbitan with docosanoic acid. The reaction typically involves heating sorbitan and docosanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out until the desired ester is formed, which can then be purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of sorbitan esters like this compound often involves continuous processes where sorbitan and fatty acids are reacted in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of supercritical carbon dioxide (scCO2) as a solvent can enhance the reaction efficiency by reducing viscosity and facilitating the removal of water formed during the reaction .
化学反応の分析
Types of Reactions
Sorbitan, didocosanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Involves the reaction of sorbitan with docosanoic acid in the presence of an acid catalyst.
Hydrolysis: Can be hydrolyzed back to sorbitan and docosanoic acid using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Sorbitan and docosanoic acid.
Oxidation: Depending on the conditions, oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction typically results in the formation of alcohols.
科学的研究の応用
Sorbitan, didocosanoate has a wide range of applications in scientific research and industry:
作用機序
Sorbitan, didocosanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The hydrophilic-lipophilic balance (HLB) of the compound determines its effectiveness in various applications . In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of active ingredients .
類似化合物との比較
Similar Compounds
Sorbitan monostearate (Span 60): Another sorbitan ester used as an emulsifier in food and pharmaceuticals.
Sorbitan tristearate (Span 65): Used in similar applications as sorbitan monostearate but with different HLB values.
Sorbitan monolaurate (Span 20): Known for its use in cosmetics and personal care products.
Uniqueness
Sorbitan, didocosanoate is unique due to its long-chain fatty acid (docosanoic acid) component, which imparts distinct hydrophobic properties compared to other sorbitan esters. This makes it particularly effective in forming water-in-oil emulsions and stabilizing hydrophobic compounds .
特性
CAS番号 |
93980-58-6 |
|---|---|
分子式 |
C50H96O7 |
分子量 |
809.3 g/mol |
IUPAC名 |
[(2R,3R,4S)-2-[(1R)-1-docosanoyloxy-2-hydroxyethyl]-4-hydroxyoxolan-3-yl] docosanoate |
InChI |
InChI=1S/C50H96O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(53)56-46(43-51)50-49(45(52)44-55-50)57-48(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-52H,3-44H2,1-2H3/t45-,46+,49+,50+/m0/s1 |
InChIキー |
XLHKBKPYBHLCTJ-NEWJQEBSSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
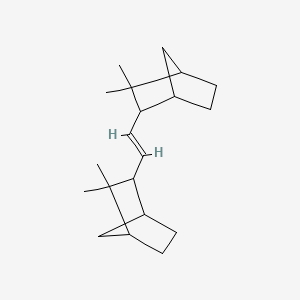
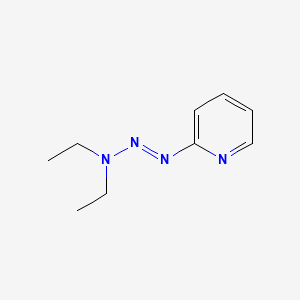


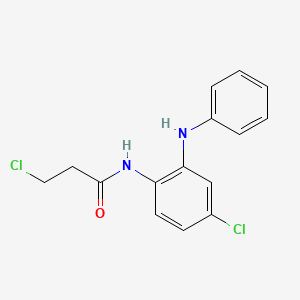
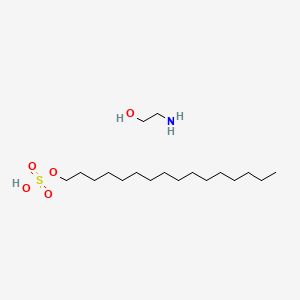

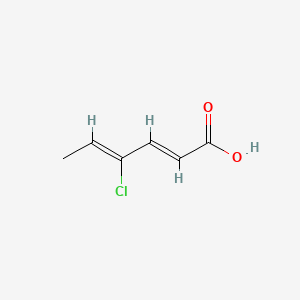
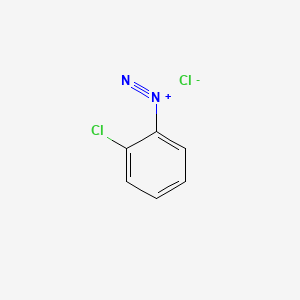
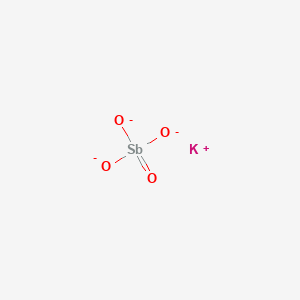
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

